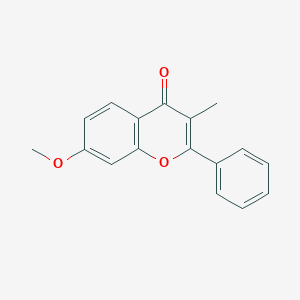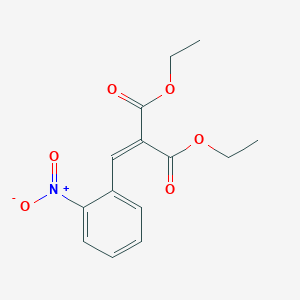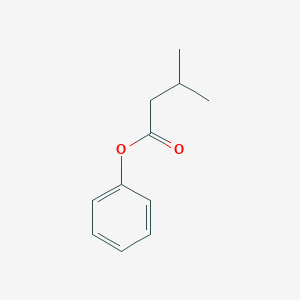
Disodium methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium methyl phosphate is an inorganic compound with the molecular formula CH₃Na₂O₄P. It is a derivative of phosphoric acid where two sodium atoms replace two hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Disodium methyl phosphate can be synthesized through the neutralization of methyl phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: Industrial production of this compound involves a two-step process. First, methyl phosphoric acid is prepared by reacting phosphorus pentoxide with methanol. The resulting methyl phosphoric acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
化学反应分析
Types of Reactions: Disodium methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form methyl phosphoric acid and sodium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the sodium atoms are replaced by other cations.
Complex Formation: this compound can form complexes with metal ions, which are useful in various industrial applications.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various metal salts under controlled pH conditions.
Complex Formation: Metal ions such as calcium, magnesium, and iron in aqueous solutions.
Major Products Formed:
Hydrolysis: Methyl phosphoric acid and sodium hydroxide.
Substitution: Metal methyl phosphates.
Complex Formation: Metal-phosphate complexes.
科学研究应用
Disodium methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in buffer solutions for biological experiments.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
作用机制
Disodium methyl phosphate can be compared with other similar compounds such as disodium hydrogen phosphate and trisodium phosphate. While all these compounds contain phosphate groups, their chemical properties and applications differ:
Disodium Hydrogen Phosphate: Commonly used as a buffering agent and in food additives. It has a different pH range compared to this compound.
Trisodium Phosphate: Used in cleaning agents and as a degreaser. It is more alkaline than this compound.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and form complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion interactions.
相似化合物的比较
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
属性
CAS 编号 |
17323-81-8 |
|---|---|
分子式 |
CH5NaO4P |
分子量 |
135.01 g/mol |
IUPAC 名称 |
disodium;methyl phosphate |
InChI |
InChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4); |
InChI 键 |
JNPCADCBFGTABM-UHFFFAOYSA-N |
SMILES |
COP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
COP(=O)(O)O.[Na] |
Key on ui other cas no. |
90605-11-1 17323-81-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)








